(S)-4,5-dihydro-3-[(1z,7z)-hexadecan-7-enylidene]-4-hydroxy-5-methylenefuran-2(3h)-one
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Overview
Description
(S)-4,5-dihydro-3-[(1z,7z)-hexadecan-7-enylidene]-4-hydroxy-5-methylenefuran-2(3h)-one is a complex organic compound with a unique structure that includes a furanone ring, a hydroxy group, and a long aliphatic chain with multiple double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4,5-dihydro-3-[(1z,7z)-hexadecan-7-enylidene]-4-hydroxy-5-methylenefuran-2(3h)-one typically involves multiple steps. One common approach is the use of a Diels-Alder reaction followed by selective reduction and functional group transformations. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(S)-4,5-dihydro-3-[(1z,7z)-hexadecan-7-enylidene]-4-hydroxy-5-methylenefuran-2(3h)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The double bonds in the aliphatic chain can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like tosyl chloride.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under pressure.
Substitution: Tosyl chloride in pyridine at low temperatures.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Saturated aliphatic chain.
Substitution: Tosylated derivative.
Scientific Research Applications
(S)-4,5-dihydro-3-[(1z,7z)-hexadecan-7-enylidene]-4-hydroxy-5-methylenefuran-2(3h)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-4,5-dihydro-3-[(1z,7z)-hexadecan-7-enylidene]-4-hydroxy-5-methylenefuran-2(3h)-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the furanone ring play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. The aliphatic chain may also influence its membrane permeability and overall bioavailability.
Comparison with Similar Compounds
Similar Compounds
(4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl-CoA: An unsaturated fatty acyl-CoA with multiple double bonds.
7Z-Hexadecenyl acetate: A carboxylic ester with a similar aliphatic chain structure.
Uniqueness
(S)-4,5-dihydro-3-[(1z,7z)-hexadecan-7-enylidene]-4-hydroxy-5-methylenefuran-2(3h)-one is unique due to its combination of a furanone ring, hydroxy group, and a long aliphatic chain with specific stereochemistry. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C21H34O3 |
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Molecular Weight |
334.5 g/mol |
IUPAC Name |
(3Z,4S)-3-[(Z)-hexadec-7-enylidene]-4-hydroxy-5-methylideneoxolan-2-one |
InChI |
InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-20(22)18(2)24-21(19)23/h10-11,17,20,22H,2-9,12-16H2,1H3/b11-10-,19-17-/t20-/m1/s1 |
InChI Key |
RWMHGSZPUZTJHR-ZHTJEONUSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCC/C=C\1/[C@@H](C(=C)OC1=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCC=C1C(C(=C)OC1=O)O |
Origin of Product |
United States |
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